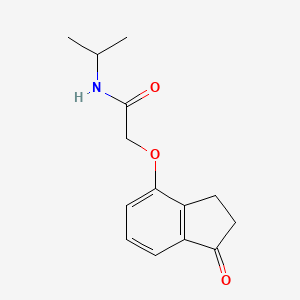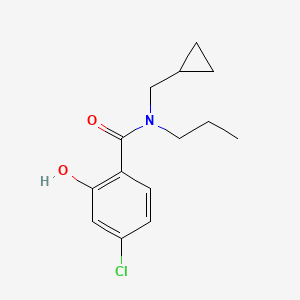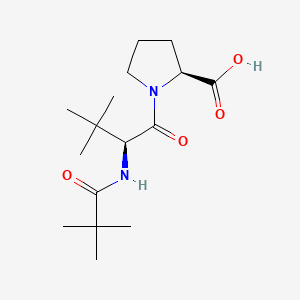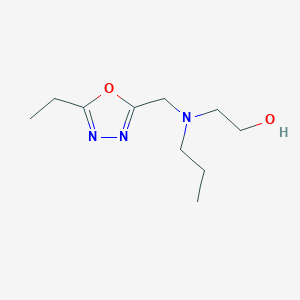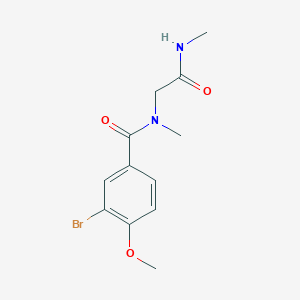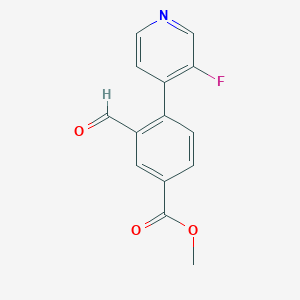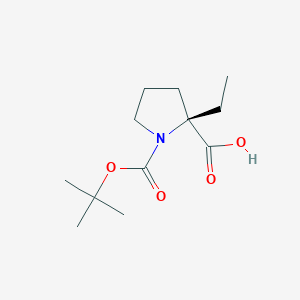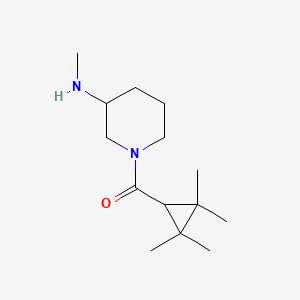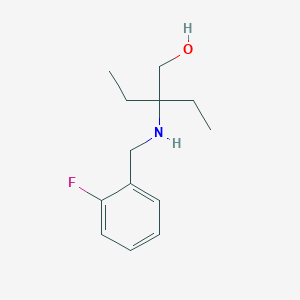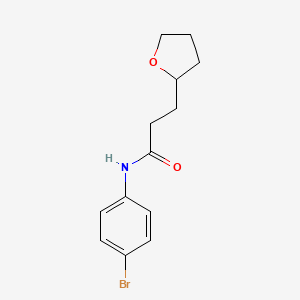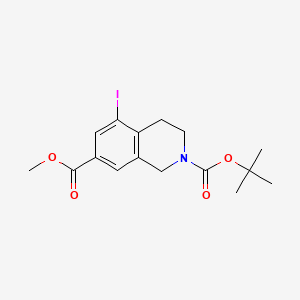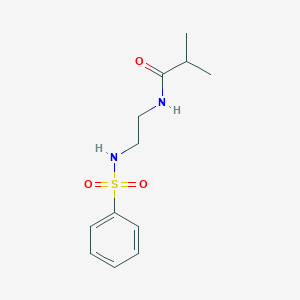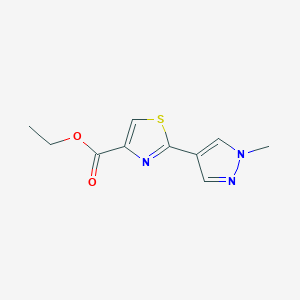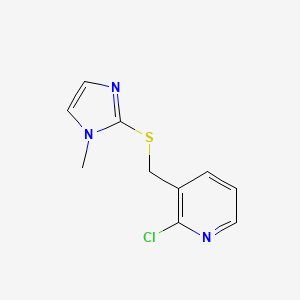
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a thioether linkage to a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine typically involves the nucleophilic substitution reaction of 2-chloro-3-chloromethylpyridine with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, potassium carbonate, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-3-((1H-imidazol-2-yl)thio)methyl)pyridine
- **2-Chloro-3-(((1-methyl-1H-benzimidazol-2-yl)thio)methyl)pyridine
- **2-Chloro-3-(((1-methyl-1H-imidazol-4-yl)thio)methyl)pyridine
Uniqueness
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is unique due to the specific positioning of the chloro and thioether groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the imidazole ring also influences its interaction with biological targets, potentially enhancing its therapeutic properties .
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
2-chloro-3-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C10H10ClN3S/c1-14-6-5-13-10(14)15-7-8-3-2-4-12-9(8)11/h2-6H,7H2,1H3 |
InChI Key |
PBGWSIHRSBOGMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


